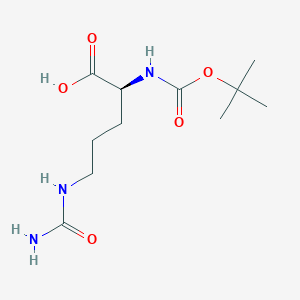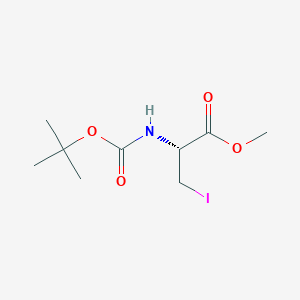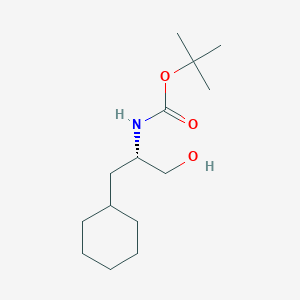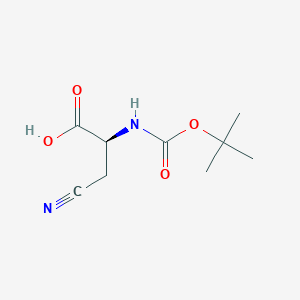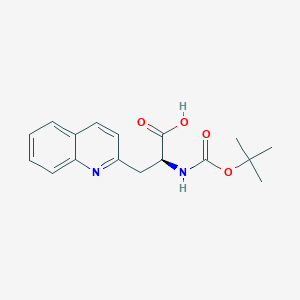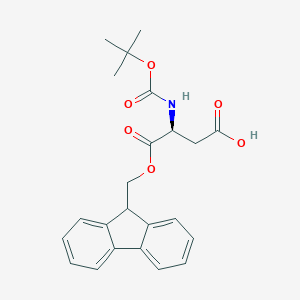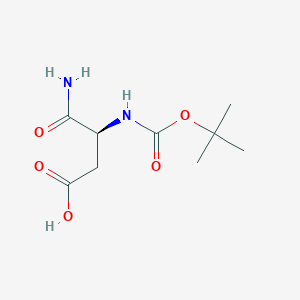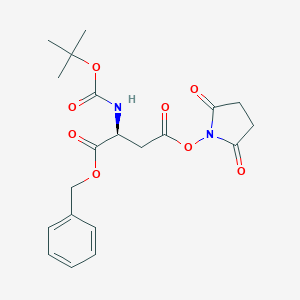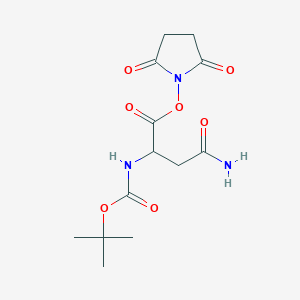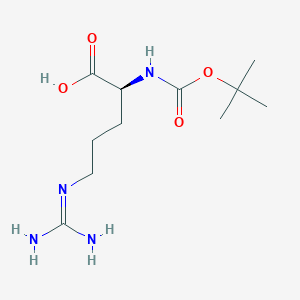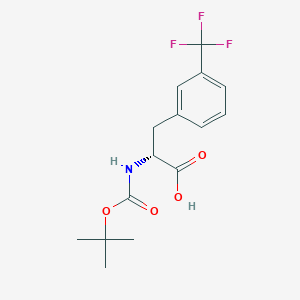
Boc-3-(trifluoromethyl)-D-phenylalanine
Overview
Description
Boc-3-(trifluoromethyl)-D-phenylalanine is a type of unnatural amino acid . It is also known as (S)-3-(3,4-Bis(trifluoromethyl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid . The molecular formula of this compound is C15H18F3NO4 .
Molecular Structure Analysis
The molecular structure of Boc-3-(trifluoromethyl)-D-phenylalanine is represented by the molecular formula C15H18F3NO4 . The compound has a molecular weight of 333.3 .Physical And Chemical Properties Analysis
Boc-3-(trifluoromethyl)-D-phenylalanine is a powder or solid form . It is stored at a temperature of 2-8°C . The compound has a molecular weight of 333.3 .Scientific Research Applications
Photocatalysts: A Review
Bismuth oxychloride (BOC)-based materials are explored for various applications, including healthcare and photocatalysis. Strategies to enhance BOC's photocatalytic performance involve modification techniques to improve visible light absorption and utilization, indicating a focus on materials science for environmental and health applications (Ni et al., 2016).
Electrochemical Detection of Amino Acids
Research on developing electrochemical sensors and biosensors for amino acids like phenylalanine highlights interdisciplinary efforts in chemistry, biochemistry, and bioengineering. This work aims to create efficient devices for quality control of medicines and monitoring diseases associated with these amino acids (Dinu & Apetrei, 2022).
Drug Delivery Systems in Cancer Therapy
Boron neutron capture therapy (BNCT), a cancer treatment method, employs borono-phenylalanine (BPA) and focuses on the selective delivery of boron atoms to cancer cells. This highlights the application of specific amino acids and their derivatives in targeted cancer therapy (Yanagië et al., 2008).
Phenylketonuria (PKU) Research
Studies on PKU, a genetic disorder affecting amino acid metabolism, discuss treatment strategies and the pathogenesis of cognitive dysfunction associated with elevated blood phenylalanine levels. This includes exploring the effects on cerebral metabolism and cognitive function, offering insight into the medical applications of amino acid research (de Groot et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMWDGGGZHFFRC-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160845 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-(trifluoromethyl)-D-phenylalanine | |
CAS RN |
82317-82-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



